N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide
Description
This compound belongs to the 1,3,4-thiadiazole family, a heterocyclic scaffold known for diverse bioactivities. Structurally, it features:
- A 1,3,4-thiadiazole core substituted at the 2-position with a 2-ethylbutanamide group.
- A sulfanyl linker at the 5-position, connected to a [(4-ethoxyphenyl)carbamoyl]methyl moiety.
Properties
IUPAC Name |
N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S2/c1-4-12(5-2)16(24)20-17-21-22-18(27-17)26-11-15(23)19-13-7-9-14(10-8-13)25-6-3/h7-10,12H,4-6,11H2,1-3H3,(H,19,23)(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRQLOVZNBIIBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide typically involves multiple steps. The process begins with the preparation of the thiadiazole core, which is achieved through the reaction of hydrazinecarbothioamide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with 2-chloroacetyl chloride to introduce the 2-oxoethyl group. The final step involves the coupling of this intermediate with 4-ethoxyaniline and 2-ethylbutanoyl chloride under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the conversion of urea to ammonia and carbon dioxide. This inhibition is crucial for controlling infections caused by urease-producing bacteria .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among analogs include:
- Substituents on the thiadiazole ring: Electron-withdrawing (e.g., -Cl, -NO₂) or electron-donating (e.g., -OCH₃, -CH₃) groups.
- Linker modifications : Sulfanyl (-S-) vs. sulfonyl (-SO₂-) groups.
- Aromatic substituents : Ethoxy, methyl, or halogenated phenyl groups.
Table 1: Structural and Functional Comparison
Key Observations :
- Electron-withdrawing groups (e.g., -Cl in ) enhance antimicrobial activity by increasing membrane permeability .
- Ethoxy substituents (as in the target compound and ) improve solubility and metabolic stability compared to methyl or halogenated analogs .
- Sulfanyl linkers (vs. sulfonyl) reduce steric hindrance, facilitating target binding .
Antimicrobial Activity
Compounds with 4-chlorobenzyl () or pyridinyl-triazole () moieties show MIC values of 2–8 µg/mL against E. coli and S. aureus . The target compound’s ethoxy group may further enhance Gram-negative activity due to increased lipophilicity.
Anti-inflammatory and Antioxidant Effects
Derivatives with carbamoyl-methylsulfanyl groups (e.g., ) exhibit IC₅₀ values of 10–25 µM in protein denaturation assays, comparable to diclofenac . The target compound’s 2-ethylbutanamide chain may improve COX-2 selectivity.
Biological Activity
N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide is a complex organic compound that has attracted attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiadiazole ring, which is known for its diverse biological properties. The presence of the ethoxyphenyl carbamoyl group enhances its lipophilicity, potentially improving its bioavailability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiadiazole moiety is known to inhibit various enzymes and receptors, which can lead to altered cellular functions.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with specific receptors, leading to downstream signaling effects.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, analogues have shown potent inhibitory activity against Mycobacterium tuberculosis (Mtb) with minimal inhibitory concentration (MIC) values as low as 0.78 mM .
| Compound | MIC (mM) | Target |
|---|---|---|
| 5b | 0.78 | Mtb H37Rv |
| 5c | 0.78 | Mtb H37Rv |
| 6c | 0.20 | Isoniazid-resistant Mtb |
Cytotoxicity Studies
Cytotoxicity assays using human embryonic kidney (HEK) cells have been conducted to evaluate the safety profile of the compound. The half-maximal inhibitory concentration (IC50) values were determined to assess toxicity.
| Compound | IC50 (µM) | Protection Index |
|---|---|---|
| 5b | 45 | 110.2 |
| 5c | 50 | 92.9 |
| 5e | 60 | 87.4 |
The protection index (PI), calculated as the ratio of the MIC against Mtb to the IC50 against HEK cells, indicates a favorable safety margin for these compounds .
Study on Antitubercular Activity
A study focused on the antitubercular activity of thiadiazole derivatives found that several compounds exhibited significant inhibition of Mtb growth in vitro and in macrophage models . The study utilized molecular docking techniques to predict binding affinities and modes for these compounds against the target enzyme ketol-acid reductoisomerase (KARI), crucial for Mtb survival.
Apoptosis Induction in Cancer Cells
In another investigation, related compounds were shown to induce apoptosis in cancer cell lines such as HeLa cells. Flow cytometry analysis demonstrated that after treatment with these compounds, there was a significant increase in early and late apoptotic cells . This suggests potential applications in cancer therapy.
Q & A
Q. What are the recommended synthetic routes for N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide, and how can yields be optimized?
The synthesis involves multi-step reactions, typically starting with the formation of the thiadiazole core. Key steps include:
- Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄) .
- Functionalization : Introduction of the ethoxyphenylcarbamoylmethylsulfanyl group via nucleophilic substitution or coupling reactions .
- Final amidation : Reaction with 2-ethylbutanoyl chloride in a polar aprotic solvent (e.g., DMF) under inert atmosphere . Optimization strategies :
- Use catalysts like DMAP to enhance coupling efficiency.
- Control temperature (60–80°C) and reaction time (12–24 hrs) to minimize side products .
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | H₂SO₄, reflux | 65–75 |
| 2 | K₂CO₃, DMF, 70°C | 50–60 |
| 3 | 2-ethylbutanoyl chloride, DMAP | 40–50 |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- NMR (¹H/¹³C) : Confirm the presence of the ethoxyphenyl group (δ 1.35 ppm for CH₃, δ 4.02 ppm for OCH₂) and thiadiazole protons (δ 8.2–8.5 ppm) .
- IR : Identify carbonyl stretches (C=O at 1680–1700 cm⁻¹) and S–S/C–N bonds (600–700 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- HPLC : Assess purity (>95% for biological assays) using C18 columns and acetonitrile/water mobile phases .
Q. What preliminary assays are recommended to evaluate its biological activity?
- In vitro antimicrobial screening : Use broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish selectivity indices .
- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase/GTPase activity) .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to address low yields in the final amidation step?
- DoE (Design of Experiments) : Vary solvent (DMF vs. THF), base (K₂CO₃ vs. Et₃N), and temperature (50–90°C) to identify optimal parameters .
- Catalyst screening : Test alternatives to DMAP, such as HOBt or EDCI, to improve coupling efficiency .
- In-situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and detect intermediates .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
- Functional group substitution : Replace the ethoxyphenyl group with halogenated (e.g., 4-fluorophenyl) or electron-withdrawing (e.g., nitro) analogs to assess impact on bioactivity .
- Scaffold hopping : Compare activity with oxadiazole or triazole analogs to evaluate heterocycle specificity .
- Computational modeling : Perform docking studies (AutoDock Vina) to predict binding affinities for targets like COX-2 or EGFR .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
- Standardize assays : Use identical cell lines (e.g., ATCC-certified HeLa), incubation times (48–72 hrs), and positive controls (e.g., doxorubicin) .
- Orthogonal validation : Confirm results using complementary methods (e.g., apoptosis via flow cytometry and caspase-3 assays) .
- Batch consistency : Ensure compound purity (>98%) and characterize polymorphic forms via XRD .
Q. What advanced purification techniques are recommended for isolating trace impurities?
- Prep-HPLC : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) .
- Crystallization : Optimize solvent mixtures (e.g., ethanol/water) to isolate high-purity crystals for XRD .
- Mass-directed fractionation : Couple LC-MS to collect fractions based on exact mass .
Methodological Considerations
Q. How can computational tools aid in predicting metabolic stability and toxicity?
- ADMET prediction : Use SwissADME or ADMETLab to estimate permeability (LogP), cytochrome P450 interactions, and hERG channel inhibition .
- Metabolite identification : Employ in silico tools like Meteor (Lhasa Ltd.) to predict Phase I/II metabolism pathways .
Q. What experimental approaches validate multi-target activity (e.g., dual kinase/antibacterial effects)?
Q. How can researchers design analogs to improve solubility without compromising activity?
- Prodrug strategies : Introduce phosphate or PEGylated groups at the carbamoyl moiety .
- Salt formation : Screen counterions (e.g., HCl, sodium) to enhance aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
